N-{1-[5-fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]azetidin-3-yl}-N,5-dimethylpyrazine-2-carboxamide
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Overview
Description
N-{1-[5-fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]azetidin-3-yl}-N,5-dimethylpyrazine-2-carboxamide is a complex organic compound that features a combination of pyrimidine, azetidine, and pyrazine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{1-[5-fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]azetidin-3-yl}-N,5-dimethylpyrazine-2-carboxamide typically involves multiple steps:
Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction involving appropriate fluorinated and methoxylated aromatic precursors.
Azetidine Ring Formation: The azetidine ring is introduced via a cyclization reaction, often involving a suitable azetidine precursor and a base.
Coupling with Pyrazine: The final step involves coupling the azetidine-pyrimidine intermediate with a pyrazine derivative under conditions that facilitate amide bond formation, such as using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated synthesizers, continuous flow reactors, and stringent purification techniques such as chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the pyrimidine ring, potentially leading to dihydropyrimidine derivatives.
Substitution: The fluorine atom on the pyrimidine ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions, often in the presence of a base.
Major Products
Oxidation: Quinone derivatives.
Reduction: Dihydropyrimidine derivatives.
Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry: It can be explored as a lead compound for the development of new drugs, particularly those targeting cancer and inflammatory diseases.
Biological Studies: The compound can be used in studies to understand its interaction with biological macromolecules such as proteins and nucleic acids.
Pharmaceutical Research: It can serve as a scaffold for the synthesis of analogs with improved pharmacokinetic and pharmacodynamic properties.
Industrial Applications: The compound may find use in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of N-{1-[5-fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]azetidin-3-yl}-N,5-dimethylpyrazine-2-carboxamide is not fully elucidated. it is hypothesized to interact with specific molecular targets such as enzymes or receptors involved in disease pathways. The fluorine and methoxy groups may enhance binding affinity and specificity to these targets, while the azetidine and pyrazine rings contribute to the overall stability and bioavailability of the compound.
Comparison with Similar Compounds
Similar Compounds
- N-{1-[5-fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]azetidin-3-yl}-N-methyl-1,2-oxazole-5-carboxamide
- N-{1-[5-fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]azetidin-3-yl}-N,2-dimethylpyrazole-3-carboxamide
Uniqueness
N-{1-[5-fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]azetidin-3-yl}-N,5-dimethylpyrazine-2-carboxamide is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical properties. The presence of both fluorine and methoxy groups on the pyrimidine ring, along with the azetidine and pyrazine moieties, sets it apart from other similar compounds and may result in unique interactions with biological targets.
Properties
IUPAC Name |
N-[1-[5-fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]azetidin-3-yl]-N,5-dimethylpyrazine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21FN6O2/c1-13-8-24-17(9-23-13)21(29)27(2)15-10-28(11-15)20-18(22)19(25-12-26-20)14-4-6-16(30-3)7-5-14/h4-9,12,15H,10-11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HYGJUBBOYIAGLA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=N1)C(=O)N(C)C2CN(C2)C3=NC=NC(=C3F)C4=CC=C(C=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21FN6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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